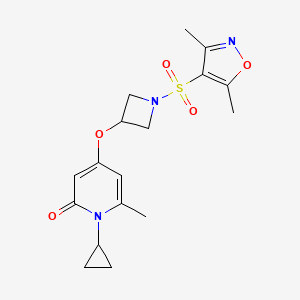

N-((2,5-dimethylfuran-3-yl)methyl)quinoline-8-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

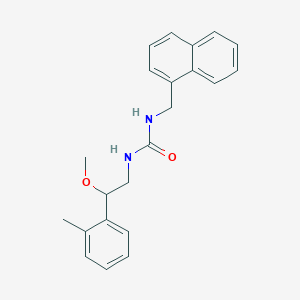

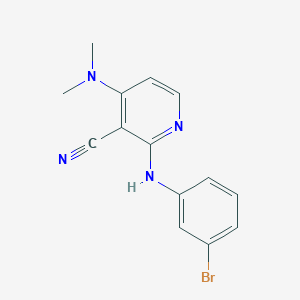

N-((2,5-dimethylfuran-3-yl)methyl)quinoline-8-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the quinoline family and has a sulfonamide group attached to it.

Applications De Recherche Scientifique

Biomedical Applications and Anticancer Potential

N-((2,5-Dimethylfuran-3-yl)methyl)quinoline-8-sulfonamide, as part of the broader family of quinoline sulfonamide derivatives, has significant potential in various biomedical fields due to its structural attributes. The quinoxaline and quinoline frameworks, closely related to quinoline sulfonamides, are recognized for their wide-ranging pharmacological activities. These compounds have been explored for their diuretic, antibacterial, antifungal, neuropharmacological, anti-inflammatory, anti-tumor, and anticancer properties (Ali Irfan et al., 2021). The integration of the sulfonamide group enhances the therapeutic potential of quinoxalines, suggesting that modifications on derivatives like N-((2,5-Dimethylfuran-3-yl)methyl)quinoline-8-sulfonamide may yield advanced therapeutic agents against a spectrum of diseases.

Antimalarial Applications

Quinoline derivatives, including those with sulfonamide groups, have historically played a pivotal role in antimalarial pharmacology. These compounds interfere with nucleic acid replication and glucose metabolism, contributing to their antimalarial efficacy. The synergistic effects observed from combinations of quinoline-based compounds with other antimalarials underline the potential of N-((2,5-Dimethylfuran-3-yl)methyl)quinoline-8-sulfonamide in enhancing antimalarial strategies (L. Hunsicker, 1969).

Corrosion Inhibition

Quinoline derivatives have also found applications beyond pharmacology, notably in corrosion inhibition. Their high electron density facilitates the formation of stable chelating complexes with metallic surfaces, offering protection against corrosion. This property is particularly relevant in industrial applications where the durability of metal components is critical (C. Verma et al., 2020).

Chemosensor Development

Quinoxaline-based chemosensors for inorganic anions demonstrate the versatility of quinoxaline and quinoline sulfonamide derivatives in scientific research. These compounds can serve as sensitive and selective sensors for various anions, showcasing their potential in environmental monitoring and biomedical diagnostics (S. Dey et al., 2018).

Mécanisme D'action

Target of Action

Quinoline-based compounds are known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in various biochemical processes .

Mode of Action

Quinoline derivatives are known to interact with their targets, leading to changes in the target’s function and subsequent biochemical effects .

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways, leading to downstream effects that can impact cellular function .

Result of Action

The effects of quinoline derivatives can range from changes in cellular function to potential therapeutic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-((2,5-dimethylfuran-3-yl)methyl)quinoline-8-sulfonamide . These factors can include the physiological environment within the body, as well as external factors such as temperature and pH.

Propriétés

IUPAC Name |

N-[(2,5-dimethylfuran-3-yl)methyl]quinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-11-9-14(12(2)21-11)10-18-22(19,20)15-7-3-5-13-6-4-8-17-16(13)15/h3-9,18H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NORYGJFYTQIMQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2,5-Dimethylfuran-3-YL)methyl]quinoline-8-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2848356.png)

![4-benzyl-7-hydroxy-N-(4-methoxy-2-methylphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2848362.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2848367.png)

![Ethyl 5-(2-(4-chlorophenoxy)-2-methylpropanamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2848370.png)